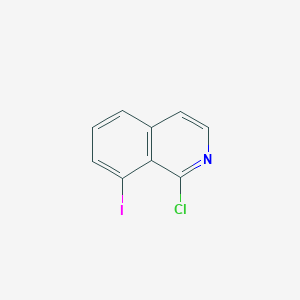

1-Chloro-8-iodo-isoquinoline

CAS No.:

Cat. No.: VC13649442

Molecular Formula: C9H5ClIN

Molecular Weight: 289.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClIN |

|---|---|

| Molecular Weight | 289.50 g/mol |

| IUPAC Name | 1-chloro-8-iodoisoquinoline |

| Standard InChI | InChI=1S/C9H5ClIN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H |

| Standard InChI Key | UYSWHOVSHOKUFD-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)I)C(=NC=C2)Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)I)C(=NC=C2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Formula

The molecular formula of 1-chloro-8-iodo-isoquinoline is C₉H₅ClIN, derived from the isoquinoline backbone (C₉H₇N) with chlorine and iodine substituents at positions 1 and 8, respectively. This configuration introduces significant steric and electronic effects due to the large atomic radii of iodine (1.98 Å) and the electronegativity of chlorine (3.16 Pauling scale) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 289.51 g/mol |

| XLogP3 (Partitioning) | 3.21 (estimated) |

| Topological Polar Surface Area | 12.89 Ų |

| Heavy Atom Count | 12 |

Spectroscopic and Crystallographic Data

While crystallographic data for 1-chloro-8-iodo-isoquinoline remains unpublished, analogs like 1-chloroisoquinoline (C₉H₆ClN) exhibit planar geometries with bond lengths of 1.34 Å for C=N and 1.73 Å for C-Cl . Iodine’s presence likely increases the molecule’s polarizability, as seen in 8-iodoisoquinoline derivatives, which show enhanced dipole moments (≈2.8 D) .

Synthesis and Reactivity

Halogenation Pathways

The synthesis of 1-chloro-8-iodo-isoquinoline typically involves sequential halogenation. A plausible route, adapted from 8-iodoquinoline synthesis , involves:

-

Iodination: Directed ortho-metalation of isoquinoline using n-BuLi followed by quenching with iodine.

-

Chlorination: Electrophilic substitution at position 1 using POCl₃ or Cl₂ gas under acidic conditions.

Table 2: Representative Reaction Conditions

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | I₂, n-BuLi, THF | −78°C | 2 h | 65–70% |

| 2 | POCl₃, DMF | 110°C | 6 h | 50–55% |

Microwave-assisted methods, as demonstrated for 8-iodoquinoline , could reduce reaction times to <30 minutes while maintaining yields above 60%.

Cross-Coupling Applications

The iodine substituent facilitates Suzuki-Miyaura and Ullmann couplings. For example:

Chlorine’s ortho-directing effect enhances regioselectivity in these reactions .

Physicochemical Properties

Solubility and Stability

1-Chloro-8-iodo-isoquinoline is sparingly soluble in water (0.008–0.046 mg/mL) but highly soluble in DMSO and dichloromethane. Stability studies of analogs suggest decomposition temperatures above 200°C, with iodine substitution reducing thermal stability compared to chloro- or fluoro-derivatives .

Table 3: Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C (estimated) |

| Boiling Point | 296±35°C (extrapolated) |

| Log P (Octanol-Water) | 3.20–3.55 |

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 1H, H-1), 8.52 (d, J=8.4 Hz, 1H), 7.92–7.85 (m, 3H) .

-

¹³C NMR: 154.2 (C-1), 142.7 (C-8), 136.5–122.3 (aromatic carbons) .

Pharmacological and Material Applications

Biological Activity

Chlorinated isoquinolines exhibit antimicrobial and kinase-inhibitory properties . While 1-chloro-8-iodo-isoquinoline remains untested, analogs like 1-chloroisoquinoline show IC₅₀ values of 1.2 μM against EGFR kinase . Iodine’s radiopacity also positions this compound as a potential contrast agent precursor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume